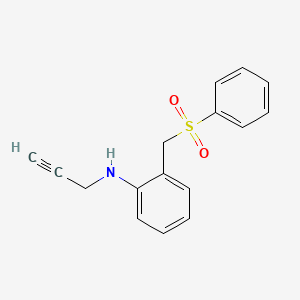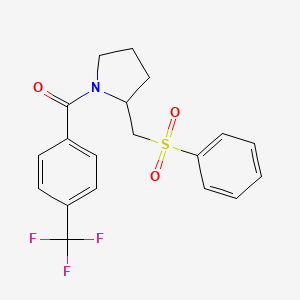
(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many biologically active compounds and is used widely by medicinal chemists . The compound also contains a phenylsulfonyl group and a trifluoromethyl group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a phenylsulfonyl group, and a trifluoromethyl group . The pyrrolidine ring contributes to the three-dimensional structure of the molecule due to its non-planarity, a phenomenon called "pseudorotation" . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Synthesis
Studies have detailed the crystal structure and synthesis processes involving compounds with structural similarities or functionalities related to "(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone". For instance, the molecular and crystal structures of certain ruthenium complexes provide insights into the coordination chemistry and structural aspects of related compounds. Another area of research focuses on the synthesis and crystal structure of boric acid ester intermediates, emphasizing the significance of these processes in understanding the molecular configurations and potential applications of such compounds in materials science and catalysis (Toyama & Nagao, 2022); (Huang et al., 2021).
Catalysis and Organic Synthesis
Certain compounds structurally related to "this compound" have been demonstrated as efficient organocatalysts in various chemical reactions. For example, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, has shown efficiency in asymmetric Michael addition reactions, highlighting the potential of such compounds in stereoselective synthesis and their application in producing γ-nitro carbonyl compounds with high yield and excellent stereoselectivity (Singh et al., 2013).
Photocatalysis and Radical Reactions
The role of similar compounds in photochemically induced radical reactions has been explored, demonstrating their utility in the direct alkenylation of C(sp3)–H bonds under photo-irradiation conditions. This research highlights the potential for these compounds to facilitate the substitution of heteroatom-substituted methine, methylene, and aliphatic C(sp3)–H bonds, paving the way for innovative approaches in the synthesis of complex organic structures and the extension of carbon skeletons (Amaoka et al., 2014).
Biological Activities
Further studies have explored the synthesis, structure, and biological activities of derivatives containing the arylthio/sulfinyl/sulfonyl group, indicating some of these compounds exhibit favorable herbicidal and insecticidal activities. This research suggests potential applications in agriculture and pest control, demonstrating the broad scope of scientific interest in compounds with functionalities related to "this compound" (Wang et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound “(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(4-(trifluoromethyl)phenyl)methanone” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Generally, compounds with a pyrrolidine ring can interact with their targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or blocking ion channels .
Biochemical Pathways
The compound “this compound” could potentially affect various biochemical pathways, depending on its specific targets. For example, if it targets enzymes, it could alter metabolic pathways. If it targets receptors, it could affect signal transduction pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its chemical structure. Pyrrolidine derivatives are generally well absorbed and can be distributed throughout the body . They can be metabolized by various enzymes and excreted through the kidneys .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. It could potentially alter cellular functions, induce or inhibit cellular responses, or even cause cell death .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Eigenschaften
IUPAC Name |
[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3S/c20-19(21,22)15-10-8-14(9-11-15)18(24)23-12-4-5-16(23)13-27(25,26)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALABKQYMSNOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-4-{[(4-methylbenzoyl)oxy]imino}thiochromane](/img/structure/B2724175.png)
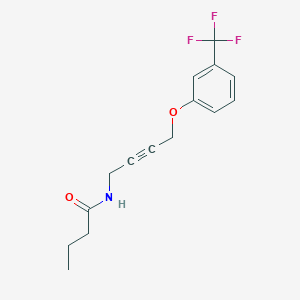
![N-benzyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2724177.png)
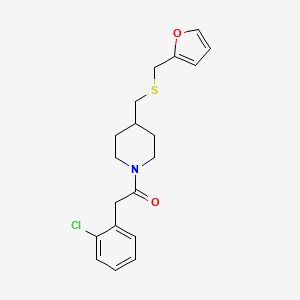
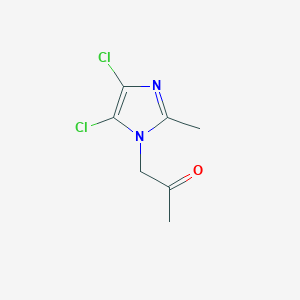
![3-Iodo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2724184.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724185.png)
![tert-butyl N-[2-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2724186.png)

![1-(3,4-Difluorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2724193.png)
![4-Methyl-7-phenyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2724195.png)
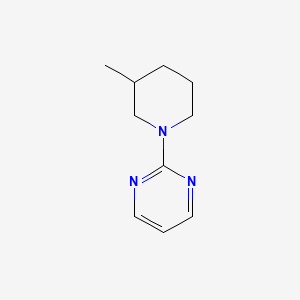
![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride](/img/structure/B2724197.png)
